

# Application Notes and Protocols for PG545 (Pixatimod) in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |  |
|----------------------|---------|-----------|--|--|--|
| Compound Name:       | CM-545  |           |  |  |  |
| Cat. No.:            | B606739 | Get Quote |  |  |  |

For research use only. Not for use in diagnostic procedures.

### Introduction

PG545, also known as pixatimod, is a synthetic heparan sulfate mimetic that acts as a potent inhibitor of heparanase. Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate side chains of heparan sulfate proteoglycans, playing a crucial role in cancer progression, metastasis, and inflammation. By inhibiting heparanase, PG545 has demonstrated anti-tumor, anti-metastatic, and anti-viral activities in various preclinical models. These application notes provide an overview of the dosage and administration of PG545 in mice for preclinical research.

### **Data Presentation**

# Table 1: PG545 Dosage and Administration in Murine Cancer Models



| Mouse<br>Model                 | Cancer<br>Type                             | Administrat<br>ion Route | Dosage                  | Dosing<br>Schedule | Reference |
|--------------------------------|--------------------------------------------|--------------------------|-------------------------|--------------------|-----------|
| Orthotopic                     | Pancreatic<br>Ductal<br>Adenocarcino<br>ma | Intraperitonea<br>I      | 20 mg/kg                | Twice weekly       | [1]       |
| Genetic<br>(mPDAC)             | Pancreatic<br>Ductal<br>Adenocarcino<br>ma | Intraperitonea<br>I      | 20 mg/kg                | Twice weekly       | [1]       |
| E0 mice on high-fat diet       | Atheroscleros<br>is and Liver<br>Steatosis | Intraperitonea<br>I      | 10 mg/kg or<br>20 mg/kg | Not specified      | [2]       |
| Human<br>Lymphoma<br>Xenograft | Lymphoma                                   | Not specified            | Not specified           | Not specified      | [3]       |

## Table 2: PG545 Dosage and Administration in a Murine

**Viral Infection Model** 

| Mouse<br>Model | Virus               | Administrat<br>ion Route | Dosage        | Dosing<br>Schedule                                  | Reference |
|----------------|---------------------|--------------------------|---------------|-----------------------------------------------------|-----------|
| K18-hACE2      | SARS-CoV-2          | Subcutaneou<br>s         | 25 mg/kg      | Prophylactic<br>(24h and 4h<br>before<br>infection) | [4]       |
| C57BL/6        | Ross River<br>Virus | Not specified            | Not specified | Two or three<br>doses within<br>a ten-day<br>period | [5][6]    |

## **Experimental Protocols**



# Protocol 1: Administration of PG545 in an Orthotopic Pancreatic Cancer Mouse Model

This protocol is based on methodologies described in preclinical studies of pancreatic cancer[1].

#### Materials:

- PG545 (Pixatimod)
- Sterile Phosphate-Buffered Saline (PBS) or other suitable vehicle
- Syringes (1 ml)
- Needles (e.g., 27-gauge)
- Orthotopic pancreatic cancer mouse model

#### Procedure:

- Preparation of PG545 Solution:
  - Aseptically prepare a stock solution of PG545 in a suitable vehicle (e.g., sterile PBS) to the desired concentration. The final injection volume should be appropriate for intraperitoneal administration in mice (typically 100-200 μl).
  - For a 20 mg/kg dose in a 20 g mouse, you would need to administer 0.4 mg of PG545. If your stock solution is 4 mg/ml, you would inject 100 μl.
- Animal Handling and Restraint:
  - Properly restrain the mouse to expose the abdominal area for injection.
- Intraperitoneal (IP) Injection:
  - Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to internal organs.



- Gently inject the PG545 solution into the peritoneal cavity.
- Dosing Schedule:
  - Administer the PG545 solution twice weekly for the duration of the study.
- · Monitoring:
  - Monitor the mice regularly for tumor growth, body weight, and any signs of toxicity.

# Protocol 2: Prophylactic Administration of PG545 in a SARS-CoV-2 Mouse Model

This protocol is adapted from a study investigating the antiviral effects of PG545[4].

### Materials:

- PG545 (Pixatimod)
- · Sterile vehicle
- Syringes (1 ml)
- Needles (e.g., 27-gauge)
- K18-hACE2 transgenic mice

#### Procedure:

- Preparation of PG545 Solution:
  - Prepare a sterile solution of PG545 in the appropriate vehicle to achieve a final dose of 25 mg/kg.
- Animal Handling and Restraint:
  - Gently restrain the mouse for subcutaneous injection.
- Subcutaneous (SC) Injection:



- Lift the skin on the back of the neck to form a tent.
- Insert the needle at the base of the tented skin and inject the PG545 solution.
- · Dosing Schedule:
  - Administer the first dose 24 hours prior to viral challenge.
  - Administer the second dose 4 hours prior to viral challenge.
- Viral Challenge and Monitoring:
  - Following the second dose, infect the mice with SARS-CoV-2.
  - Monitor the mice for weight loss and viral titers in the respiratory tract as per the specific experimental design.

### **Mandatory Visualizations**

Caption: PG545 inhibits heparanase, preventing the degradation of heparan sulfate and subsequent release of pro-tumorigenic factors.





Click to download full resolution via product page

Caption: A typical experimental workflow for evaluating the efficacy of PG545 in a murine cancer model.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. PG545, an angiogenesis and heparanase inhibitor, reduces primary tumor growth and metastasis in experimental pancreatic cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dataset on mice body weights and food intake following treatment with PG545 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The heparanase inhibitor PG545 is a potent anti-lymphoma drug: Mode of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PG545 treatment reduces RRV-induced elevations of AST, ALT with secondary lymphoid organ alterations in C57BL/6 mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for PG545 (Pixatimod) in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606739#cm-545-dosage-and-administration-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com